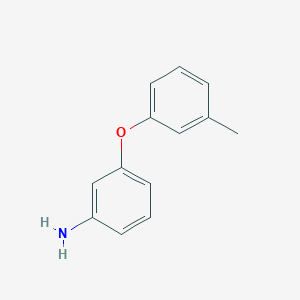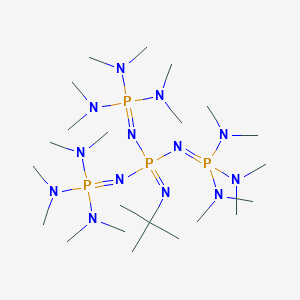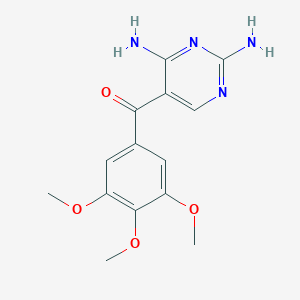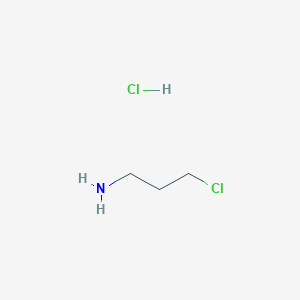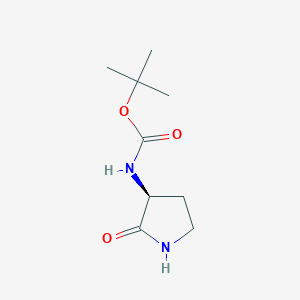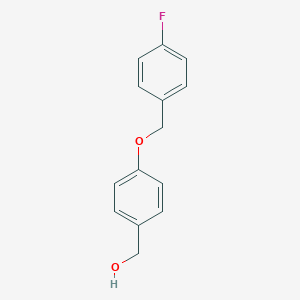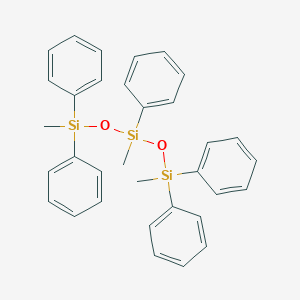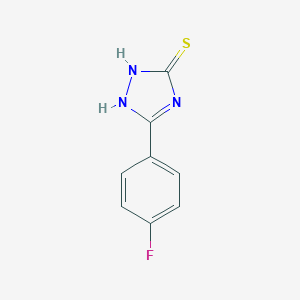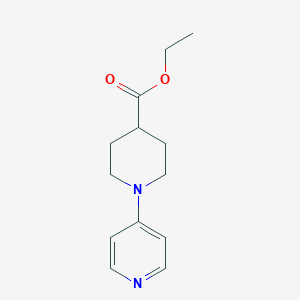
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate-like compounds often involves multistep chemical processes, including acylation and nucleophilic substitution reactions. For instance, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a related compound, is synthesized from commercially available pyrrole through acylation and two steps of nucleophilic substitution, achieving a total yield of 65% (Wang et al., 2017).
Molecular Structure Analysis
The molecular and crystal structures of compounds similar to Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate reveal considerable conformational flexibility and the ability to form an extended network of intramolecular and intermolecular hydrogen bonds. These structures often exhibit noncentrosymmetric and polysystem crystals, indicating the role of hydrogen bonding in the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate and its derivatives participate in a variety of chemical reactions. For example, the Rhodium-catalyzed reaction of N-(2-Pyridinyl)piperazines with CO and ethylene leads to novel carbonylation at a C−H bond, demonstrating the compound's ability to undergo regioselective carbonylation reactions (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate and related compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular and crystal structures. Intramolecular and intermolecular hydrogen bonds play a significant role in determining these physical properties.
Chemical Properties Analysis
The chemical properties of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, such as reactivity, stability, and functional group transformations, are central to its utility in chemical synthesis. The compound's ability to form complexes with metals, as demonstrated by the structural analysis of its complexes with Ni(II), Zn(II), and Cd(II), highlights its chemical versatility and potential as a ligand in coordination chemistry (Prakash et al., 2014).
Applications De Recherche Scientifique
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
-
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Anti-tubercular Agents
-
Reactant for Synthesis
-
Biological Activities
-
Manufacture of Bepotastine
-
Anticancer Agents
-
Antiviral Agents
-
Antimalarial Agents
-
Antimicrobial Agents
-
Antifungal Agents
-
Antihypertension Agents
Propriétés
IUPAC Name |
ethyl 1-pyridin-4-ylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLGGUQVDXBVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432545 | |
| Record name | Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | |
CAS RN |
121912-29-6 | |
| Record name | Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


